molecular formula C14H10FN B5875404 2-(4-fluorophenyl)indolizine

2-(4-fluorophenyl)indolizine

Cat. No.: B5875404
M. Wt: 211.23 g/mol
InChI Key: BUUWCMXHYZVPBP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)indolizine is a heterocyclic compound that features an indolizine core with a 4-fluorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)indolizine typically involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with pyridine to form 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridine-1-ium bromide. This intermediate is then combined with ethyl propiolate to yield ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate .

Industrial Production Methods

Industrial production methods for indolizine derivatives often involve one-pot reactions, domino reactions, and other innovative approaches to achieve high yields and purity. These methods are designed to be efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)indolizine undergoes various types of chemical reactions, including:

    Oxidation: Oxidative reactions can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation reactions can yield 3,3-dimethyl-2-amide indoles .

Scientific Research Applications

2-(4-Fluorophenyl)indolizine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to multiple receptors with high affinity, thereby modulating various cellular processes .

Properties

IUPAC Name

2-(4-fluorophenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWCMXHYZVPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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